1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide

Carbonic Anhydrase Inhibition Tumor Hypoxia Scaffold Hopping

1-Acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide is a fully synthetic small molecule belonging to the broader class of indoline-5-sulfonamides, a scaffold demonstrated to potently inhibit tumor-associated carbonic anhydrase isoforms CA IX and CA XII. The compound features a 1-acetyl-indoline core with a characteristic N-(2-phenoxyethyl) side chain on the sulfonamide nitrogen, distinguishing it from simpler 1-acylindoline-5-sulfonamides that bear an unsubstituted –SO₂NH₂ group.

Molecular Formula C18H20N2O4S
Molecular Weight 360.4 g/mol
Cat. No. B11064288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide
Molecular FormulaC18H20N2O4S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC=C3
InChIInChI=1S/C18H20N2O4S/c1-14(21)20-11-9-15-13-17(7-8-18(15)20)25(22,23)19-10-12-24-16-5-3-2-4-6-16/h2-8,13,19H,9-12H2,1H3
InChIKeyIOLBECWRXZUESS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide: Chemical Class, Core Scaffold, and Procurement Context


1-Acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide is a fully synthetic small molecule belonging to the broader class of indoline-5-sulfonamides, a scaffold demonstrated to potently inhibit tumor-associated carbonic anhydrase isoforms CA IX and CA XII [1]. The compound features a 1-acetyl-indoline core with a characteristic N-(2-phenoxyethyl) side chain on the sulfonamide nitrogen, distinguishing it from simpler 1-acylindoline-5-sulfonamides that bear an unsubstituted –SO₂NH₂ group. The parent scaffold has been validated in primary literature for hypoxic selectivity and MDR-reversal activity, with optimized analogs achieving K_I values as low as 132.8 nM against CA IX and 41.3 nM against CA XII [1]. This compound is therefore of theoretical interest as a functionalized derivative; however, dedicated biological characterization data for this specific entity are currently absent from publicly accessible primary research, patents, and authoritative databases. Prospective users should evaluate it as a novel structural analog within the established indoline-5-sulfonamide pharmacophore class.

Why 1-Acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide Cannot Be Automatically Interchanged with Other Indoline-5-Sulfonamides


Generic substitution of indoline-5-sulfonamide derivatives is scientifically unsound because even subtle modifications to the sulfonamide nitrogen substituent profoundly alter isoform selectivity, antiproliferative potency, and multidrug-resistance reversal activity. In the benchmark study of the core scaffold, replacement of the simple –SO₂NH₂ group with an N-benzyl substituent (compound 10) shifted the CA inhibition profile significantly compared to 1-acylated analogs, while introduction of a 3-chlorobenzoyl versus a perfluoroacyl group (4f vs. 4e) resulted in a near-10-fold difference in CA IX inhibitory activity and altered P-gp-mediated chemoresistance reversal [1]. Therefore, the N-(2-phenoxyethyl) modification in the target compound represents a distinct chemotype that cannot be assumed to recapitulate the activity of published indoline-5-sulfonamide leads without dedicated experimental validation.

Quantitative Differentiation Evidence for 1-Acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide Versus Closest Analogs


CA IX Inhibitory Potency of the Core Scaffold: Quantitative Benchmark and Gap Analysis

The indoline-5-sulfonamide core scaffold has been quantitatively characterized for CA IX inhibition in a stopped-flow CO₂ hydration assay. The most potent 1-acylindoline-5-sulfonamide (compound 4f, 3-chlorobenzoyl derivative) demonstrated a K_I of 132.8 nM against CA IX [1]. The target compound 1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide has not been evaluated in this assay; consequently, its CA IX inhibitory activity relative to 4f remains unknown. A class-level inference suggests that the N-(2-phenoxyethyl) substituent, which replaces the hydrogen on the sulfonamide nitrogen, may alter zinc-binding geometry and isoform selectivity, but no quantitative data exist to confirm or refute this hypothesis.

Carbonic Anhydrase Inhibition Tumor Hypoxia Scaffold Hopping

CA XII Inhibitory Potency: Core Scaffold Achieves 41.3 nM; Target Compound Data Gap

The indoline-5-sulfonamide scaffold achieves potent inhibition of CA XII, with the lead compound 4f exhibiting a K_I of 41.3 nM [1]. This level of CA XII inhibition has been mechanistically linked to P-gp modulation and reversal of doxorubicin resistance in K562/4 leukemia cells [1]. The target compound, however, has not been evaluated in any CA XII enzymatic assay. The closest structurally characterized analog is the 1-acetylindoline-5-sulfonamide intermediate (compound 8), which bears an unsubstituted sulfonamide and was not profiled for CA inhibition in the published study.

Carbonic Anhydrase XII Multidrug Resistance P-gp Modulation

Hypoxia-Selective Antiproliferative Activity in MCF7 Breast Cancer Cells

Compound 4f suppressed MCF7 cell growth at 12.9 µM under hypoxic conditions while retaining activity under normoxia, demonstrating a hypoxic selectivity profile superior to that of less active indoline-5-sulfonamides such as 4b and 4m [1]. The target compound has not been assessed in any cell-based antiproliferative assay. No inference about its hypoxic potency can be drawn from the core scaffold data, as the N-substituent is known to be a critical determinant of cellular activity in this chemotype [1].

Antiproliferative Breast Cancer Hypoxia Selectivity

Close Structural Analogs in Patent Literature Suggest Alternative Pharmacological Profiles

The closest structurally analogous compounds identified in the public domain are found in patent US 7012147, which claims indoline derivatives with excellent ACAT (acyl-CoA:cholesterol acyltransferase) inhibitory activity [1]. The general formula in this patent encompasses N-substituted indoline-5-sulfonamides with lipophilic side chains that bear conceptual similarity to the N-(2-phenoxyethyl) moiety. The patent focuses on intermediates for cardiovascular indications rather than oncology-related CA inhibition, suggesting that the target compound may possess a pharmacological profile fundamentally different from CA IX/XII inhibitors like 4f.

ACAT Inhibition Patent Analysis Structure-Activity Relationship

Evidence-Backed Application Scenarios for 1-Acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide


SAR Probe for Indoline-5-Sulfonamide N-Substituent Effects on CA Isoform Selectivity

The compound can serve as a structure-activity relationship (SAR) probe to test how an N-(2-phenoxyethyl) substituent on the sulfonamide nitrogen alters CA IX and CA XII inhibition relative to the unsubstituted –SO₂NH₂ benchmark (compound 8) and the lead 4f. Given that the core scaffold achieves K_I values of 132.8 nM (CA IX) and 41.3 nM (CA XII) with a 3-chlorobenzoyl group, head-to-head stopped-flow CO₂ hydration assays would quantify the impact of this specific N-modification. [1]

Chemical Biology Tool Compound for Investigating Differential MDR-Reversal Mechanisms

Published indoline-5-sulfonamides (4e, 4f) reverse P-gp-mediated doxorubicin resistance in K562/4 leukemia cells, an activity linked to CA XII inhibition. The target compound, if shown to retain CA XII potency, could be profiled against the same MDR reversal model to determine whether the N-(2-phenoxyethyl) group enhances or diminishes synergy with chemotherapeutics. Procurement is warranted for laboratories studying CA-dependent chemoresistance pathways. [1]

Chemical Starting Point for Dual CA/ACAT Inhibitor Discovery

Given its structural intersection between CA-inhibitory indoline-5-sulfonamides (Krymov et al., 2022) and patent-class indoline ACAT inhibitors (US 7012147), this compound could be screened in both CA enzymatic assays and ACAT cellular models. A dual-activity profile, if confirmed, would position it as a unique starting point for polypharmacology approaches targeting metabolic and hypoxic vulnerabilities in cancer. [1][2]

Negative Control or Comparator for Indoline-5-Sulfonamide Lead Optimization Campaigns

In medicinal chemistry programs centered on the 1-acylindoline-5-sulfonamide chemotype, this N-substituted analog can function as a negative control or comparator to confirm that observed biological activity is sulfonamide-NH-dependent. If the target compound lacks CA inhibitory activity, it would experimentally validate the critical role of the free sulfonamide –NH₂ group in zinc coordination and enzymatic inhibition. [1]

Quote Request

Request a Quote for 1-acetyl-N-(2-phenoxyethyl)indoline-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.